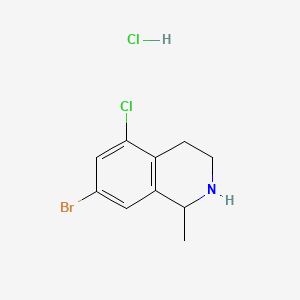
7-Bromo-5-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-5-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride: is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of bromine and chlorine atoms attached to the isoquinoline ring, along with a methyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:
Bromination and Chlorination: The starting material, 1-methyl-1,2,3,4-tetrahydroisoquinoline, undergoes bromination and chlorination reactions to introduce the bromine and chlorine atoms at the 7th and 5th positions, respectively.
Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, followed by purification and crystallization steps to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogen atoms replacing the bromine or chlorine atoms.
Substitution: Substituted derivatives with new functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and pathways.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential lead compound for the development of new pharmaceuticals.
Industry:
- Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 7-Bromo-5-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms, along with the isoquinoline ring, contribute to its binding affinity and selectivity towards certain biological targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound without the bromine and chlorine substitutions.
7-Bromo-1,2,3,4-tetrahydroisoquinoline: A similar compound with only the bromine substitution.
5-Chloro-1,2,3,4-tetrahydroisoquinoline: A similar compound with only the chlorine substitution.
Uniqueness:
- The presence of both bromine and chlorine atoms in 7-Bromo-5-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride provides unique chemical properties that can enhance its reactivity and binding affinity compared to similar compounds with only one halogen substitution.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H12BrCl2N |
|---|---|
Molecular Weight |
297.02 g/mol |
IUPAC Name |
7-bromo-5-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C10H11BrClN.ClH/c1-6-9-4-7(11)5-10(12)8(9)2-3-13-6;/h4-6,13H,2-3H2,1H3;1H |
InChI Key |
ZFGFNQRKWRNEKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CCN1)C(=CC(=C2)Br)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















